3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol 3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17701292
InChI: InChI=1S/C13H18O/c1-10-3-5-12(6-4-10)13(14)8-7-11(2)9-13/h3-6,11,14H,7-9H2,1-2H3
SMILES:
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol

3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol

CAS No.:

Cat. No.: VC17701292

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol -

Specification

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
IUPAC Name 3-methyl-1-(4-methylphenyl)cyclopentan-1-ol
Standard InChI InChI=1S/C13H18O/c1-10-3-5-12(6-4-10)13(14)8-7-11(2)9-13/h3-6,11,14H,7-9H2,1-2H3
Standard InChI Key QKTINEQUKWDQAS-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C1)(C2=CC=C(C=C2)C)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-methyl-1-(4-methylphenyl)cyclopentan-1-ol consists of a five-membered cyclopentane ring substituted with a hydroxyl group (-OH), a methyl group (-CH3_3) at position 3, and a 4-methylphenyl group (-C6_6H4_4-CH3_3) at position 1. The hydroxyl group imparts polarity to the molecule, influencing its solubility and reactivity in various solvents.

Molecular Characteristics

Key molecular parameters include:

PropertyValue
Molecular FormulaC13H18O\text{C}_{13}\text{H}_{18}\text{O}
Molecular Weight190.28 g/mol
CAS NumberVC17701292
Hydrogen Bond Acceptors1 (hydroxyl oxygen)
Hydrogen Bond Donors1 (hydroxyl hydrogen)

The compound’s logP value, a measure of lipophilicity, is estimated to be moderate (~3.0–3.5) based on analogous cyclopentanol derivatives, suggesting balanced solubility in both aqueous and organic phases.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-methyl-1-(4-methylphenyl)cyclopentan-1-ol typically involves cyclopentane ring formation followed by functionalization. One plausible method is the Friedel-Crafts alkylation of 4-methyltoluene with a cyclopentanol precursor. For example, reacting 3-methylcyclopentanone with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3) could yield the target compound after reduction of the ketone intermediate.

Proposed Mechanism:

  • Friedel-Crafts Alkylation:
    3-Methylcyclopentanone+4-Methylbenzyl ChlorideAlCl33-Methyl-1-(4-methylbenzyl)cyclopentanone\text{3-Methylcyclopentanone} + \text{4-Methylbenzyl Chloride} \xrightarrow{\text{AlCl}_3} \text{3-Methyl-1-(4-methylbenzyl)cyclopentanone}

  • Ketone Reduction:
    3-Methyl-1-(4-methylbenzyl)cyclopentanoneNaBH43-Methyl-1-(4-methylphenyl)cyclopentan-1-ol\text{3-Methyl-1-(4-methylbenzyl)cyclopentanone} \xrightarrow{\text{NaBH}_4} \text{3-Methyl-1-(4-methylphenyl)cyclopentan-1-ol}

This route parallels the synthesis of 3-methyl-1-(4-methylphenyl)cyclohexan-1-ol, where analogous steps are employed .

Optimization Challenges

Key challenges include controlling regioselectivity during alkylation and minimizing side reactions such as over-alkylation. Catalytic systems and reaction conditions (temperature, solvent polarity) must be carefully optimized to enhance yield.

Reactivity and Functionalization

Hydroxyl Group Reactivity

The hydroxyl group in 3-methyl-1-(4-methylphenyl)cyclopentan-1-ol participates in typical alcohol reactions:

  • Esterification: Reaction with acetyl chloride forms the corresponding acetate ester.

  • Oxidation: Controlled oxidation with pyridinium chlorochromate (PCC) could yield 3-methyl-1-(4-methylphenyl)cyclopentanone, though over-oxidation risks must be managed .

Aromatic Substitution

The 4-methylphenyl group may undergo electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methyl group, though steric hindrance from the cyclopentane ring could moderate reactivity.

Research Findings and Biological Activity

While direct studies on 3-methyl-1-(4-methylphenyl)cyclopentan-1-ol are scarce, related bicyclic compounds exhibit notable bioactivity. For example, pyrimido[4,5-d]pyrimidines demonstrate antimicrobial and anticancer properties, highlighting the potential of structurally complex alcohols in medicinal chemistry .

Future Directions

Synthetic Advancements

Developing enantioselective synthesis methods could unlock applications in chiral drug synthesis. Catalytic asymmetric hydrogenation of ketone precursors is a promising avenue.

Biological Screening

Comprehensive in vitro and in vivo studies are needed to evaluate antimicrobial, anticancer, and anti-inflammatory activities. Molecular docking studies could predict interactions with biological targets like cyclooxygenase-2 (COX-2) .

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